Venlafaxine Hydrochloride

Catalog No.
S546678
CAS No.
99300-78-4
M.F
C17H28ClNO2
M. Wt
313.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Venlafaxine Hydrochloride

CAS Number

99300-78-4

Product Name

Venlafaxine Hydrochloride

IUPAC Name

1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride

Molecular Formula

C17H28ClNO2

Molecular Weight

313.9 g/mol

InChI

InChI=1S/C17H27NO2.ClH/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14;/h7-10,16,19H,4-6,11-13H2,1-3H3;1H

InChI Key

QYRYFNHXARDNFZ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

1-(2-(dimethylamino)-1-(4-methoxyphenyl)ethyl)cyclohexanol HCl, Cyclohexanol, 1-(2-(dimethylamino)-1-(4-methoxyphenyl)ethyl)-, hydrochloride, Dobupal, Efexor, Effexor, Hydrochloride, Venlafaxine, Sila Venlafaxine, sila-venlafaxine, Trevilor, Vandral, venlafaxine, venlafaxine hydrochloride, Wy 45,030, Wy 45030, Wy-45,030, Wy-45030, Wy45,030, Wy45030

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl

The exact mass of the compound Venlafaxine hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 745751. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Ethylamines - Phenethylamines. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Venlafaxine Hydrochloride is the salt form of venlafaxine, a potent serotonin-norepinephrine reuptake inhibitor (SNRI) widely used in neuropharmacological research. As a Biopharmaceutical Classification System (BCS) Class 1 compound, its high solubility and permeability make it a preferred standard for developing and validating analytical methods, conducting pharmacokinetic studies, and formulating oral dosage forms. The hydrochloride salt form imparts specific, critical physicochemical properties, such as high aqueous solubility (approx. 572 mg/ml) and distinct thermal characteristics, which differentiate it from the free base and other salt forms for laboratory and process-driven applications.

Substituting Venlafaxine Hydrochloride with its free base, primary metabolite (desvenlafaxine), or other salt forms introduces critical process and analytical variables. The hydrochloride salt's high aqueous solubility is fundamentally different from the free base, which is extremely insoluble (0.267 mg/L at 25°C), making the salt essential for preparing aqueous stock solutions and certain formulations. Furthermore, Venlafaxine HCl exists in multiple polymorphic forms (e.g., Form I and Form II), each with distinct melting points and mechanical stability, affecting reproducibility in solid-state characterization and manufacturing. Using its metabolite, desvenlafaxine, is inappropriate for studies focused on the parent drug's specific pharmacokinetics, as analytical methods like HPLC are designed to separate these two distinct chemical entities based on their unique retention times.

Superior Aqueous Solubility for Reliable Stock Solution and Formulation Preparation

Venlafaxine Hydrochloride demonstrates exceptionally high aqueous solubility, a critical parameter for preparing concentrated stock solutions and developing aqueous-based formulations. Its measured solubility is approximately 572 mg/mL under ambient conditions. This contrasts sharply with venlafaxine free base, which is classified as extremely insoluble with a reported solubility of just 267 mg/L (0.267 mg/mL) in water at 25°C.

Evidence DimensionAqueous Solubility
Target Compound Data~572 mg/mL
Comparator Or BaselineVenlafaxine Free Base: 0.267 mg/mL
Quantified DifferenceOver 2100-fold higher solubility than the free base
ConditionsAqueous solution, ambient/25°C

This vast solubility difference makes the hydrochloride salt the only practical choice for applications requiring aqueous dissolution, ensuring ease of handling and dose accuracy.

Defined Thermal Profile and Polymorphism for Reproducible Solid-State Analysis

Venlafaxine Hydrochloride is a highly polymorphic substance, with at least five identified forms, each possessing distinct thermal properties critical for manufacturing and quality control. The two most studied crystalline forms, Form I and Form II, exhibit sharp, well-defined melting endotherms at approximately 210-212 °C and 208-210 °C, respectively, as measured by Differential Scanning Calorimetry (DSC). In contrast, the free base has a significantly lower melting point, reported at 79.18 °C. Furthermore, studies show Form I has greater mechanical stability to grinding compared to Form II, making it more suitable for certain pharmaceutical formulations.

Evidence DimensionMelting Point (DSC)
Target Compound DataForm I: ~210–212 °C; Form II: ~208–210 °C
Comparator Or BaselineVenlafaxine Free Base: ~79 °C
Quantified DifferenceMelting point is >130 °C higher than the free base
ConditionsDifferential Scanning Calorimetry (DSC)

Selecting a specific, well-characterized polymorphic form of Venlafaxine HCl is crucial for ensuring batch-to-batch consistency in thermal processing, tableting, and analytical testing.

Essential Reference Standard for Differentiating from its Active Metabolite

In pharmacokinetic and metabolism studies, the primary analytical challenge is the simultaneous quantification of venlafaxine and its major active metabolite, O-desmethylvenlafaxine (ODV). Procuring Venlafaxine HCl as a certified reference standard is non-negotiable for this work. HPLC methods are specifically developed to resolve these two compounds; for example, one validated method reports a retention time of 2.745 min for Venlafaxine HCl, allowing clear separation from ODV and other substances in biological matrices. Using ODV (Desvenlafaxine) as a substitute would make it impossible to accurately quantify the parent drug's concentration, metabolism rate, or bioavailability.

Evidence DimensionChromatographic Resolution
Target Compound DataServes as the specific analytical standard for the parent drug (e.g., Retention Time 2.745 min).
Comparator Or BaselineO-desmethylvenlafaxine (Desvenlafaxine), its primary active metabolite, which is chromatographically separated.
Quantified DifferenceQualitatively distinct; enables separation and quantification.
ConditionsReverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection.

For any research involving drug metabolism or pharmacokinetics, using the specific Venlafaxine HCl standard is the only way to generate valid, reproducible data on the parent compound.

Reference Standard for Pharmacokinetic & Bioequivalence Studies

The distinct analytical profile of Venlafaxine HCl makes it the required reference standard for HPLC or LC-MS/MS methods designed to quantify the parent drug alongside its metabolite, O-desmethylvenlafaxine, in plasma, serum, or other biological samples. This is fundamental for determining absorption, distribution, metabolism, and excretion (ADME) parameters.

Aqueous-Based Formulation and Drug Delivery Research

Leveraging its high aqueous solubility (>570 mg/mL), this compound is the ideal choice for developing and testing liquid oral formulations, intravenous solutions, or controlled-release systems that require initial dissolution in an aqueous phase. This property overcomes the significant handling and bioavailability challenges associated with the insoluble free base.

Solid-State Characterization and Process Chemistry

Researchers performing solid-state analysis, such as polymorph screening or process development for tableting, should procure Venlafaxine HCl for its well-documented thermal behavior and distinct crystalline forms. The defined melting points and stability profiles of its polymorphs provide a reliable baseline for investigating drug-excipient compatibility and manufacturing parameters.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

313.1808568 Da

Monoisotopic Mass

313.1808568 Da

Heavy Atom Count

21

LogP

0.43 (LogP)

Appearance

White to off-white crystalline powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7D7RX5A8MO

Related CAS

93413-69-5 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 59 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 59 companies. For more detailed information, please visit ECHA C&L website;
Of the 12 notification(s) provided by 58 of 59 companies with hazard statement code(s):;
H302 (29.31%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (81.03%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H362 (15.52%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Venlafaxine Hydrochloride is a synthetic ethyl-cyclohexanol derivative used for the treatment of depression, Venlafaxine Hydrochloride is metabolized to O-desmethylvenlafaxine, which potentiates CNS activity. Both venlafaxine and its active metabolite inhibit neuronal reuptake of norepinephrine, dopamine, and serotonin. (NCI04)

MeSH Pharmacological Classification

Serotonin and Noradrenaline Reuptake Inhibitors

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Pictograms

Irritant

Irritant

Other CAS

99300-78-4

Metabolism Metabolites

Undergoes extensive first pass metabolism in the liver to its major, active metabolite, ODV, and two minor, less active metabolites, N-desmethylvenlafaxine and N,O-didesmethylvenlafaxine. Formation of ODV is catalyzed by cytochrome P450 (CYP) 2D6, whereas N-demethylation is catalyzed by CYP3A4, 2C19 and 2C9. ODV possesses antidepressant activity that is comparable to that of venlfaxine. Route of Elimination: Renal elimination of venlafaxine and its metabolites is the primary route of excretion. Approximately 87% of a venlafaxine dose is recovered in the urine within 48 hours as either unchanged venlafaxine (5%), unconjugated ODV (29%), conjugated ODV (26%), or other minor inactive metabolites (27%). Half Life: 5 hours

FDA Medication Guides

EFFEXOR
VENLAFAXINE HYDROCHLORIDE
TABLET;ORAL
WYETH PHARMS INC
12/12/2012
EFFEXOR XR
CAPSULE, EXTENDED RELEASE;ORAL
UPJOHN
08/18/2023
TABLET, EXTENDED RELEASE;ORAL
OSMOTICA PHARM

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: Kus T, Aktas G, Alpak G, Kalender ME, Sevinc A, Kul S, Temizer M, Camci C. Efficacy of venlafaxine for the relief of taxane and oxaliplatin-induced acute neurotoxicity: a single-center retrospective case-control study. Support Care Cancer. 2015 Nov 7. [Epub ahead of print] PubMed PMID: 26546457.
2: Steen NE, Aas M, Simonsen C, Dieset I, Tesli M, Nerhus M, Gardsjord E, Mørch R, Agartz I, Melle I, Vaskinn A, Spigset O, Andreassen OA. Serum level of venlafaxine is associated with better memory in psychotic disorders. Schizophr Res. 2015 Oct 26. pii: S0920-9964(15)30021-9. doi: 10.1016/j.schres.2015.10.021. [Epub ahead of print] PubMed PMID: 26516101.
3: Higuchi T, Kamijima K, Nakagome K, Itamura R, Asami Y, Kuribayashi K, Imaeda T. A randomized, double-blinded, placebo-controlled study to evaluate the efficacy and safety of venlafaxine extended release and a long-term extension study for patients with major depressive disorder in Japan. Int Clin Psychopharmacol. 2015 Oct 28. [Epub ahead of print] PubMed PMID: 26513202.
4: Selvaraj V, Gunasekar P, Kumar S, Alsakaf I. Urinary Incontinence due to Overactive Detrusor Muscle: A Rare Side Effect of Venlafaxine. Case Rep Urol. 2015;2015:690931. doi: 10.1155/2015/690931. Epub 2015 Sep 27. PubMed PMID: 26491599; PubMed Central PMCID: PMC4600539.
5: Boix C, Ibáñez M, Bagnati R, Zuccato E, Sancho JV, Hernández F, Castiglioni S. High resolution mass spectrometry to investigate omeprazole and venlafaxine metabolites in wastewater. J Hazard Mater. 2015 Oct 1;302:332-340. doi: 10.1016/j.jhazmat.2015.09.059. [Epub ahead of print] PubMed PMID: 26476321.
6: Liu Y, Jann M, Vandenberg C, Eap CB, Shamsi SA. Development of an enantioselective assay for simultaneous separation of venlafaxine and O-desmethylvenlafaxine by micellar electrokinetic chromatography-tandem mass spectrometry: Application to the analysis of drug-drug interaction. J Chromatogr A. 2015 Nov 13;1420:119-28. doi: 10.1016/j.chroma.2015.09.088. Epub 2015 Oct 3. PubMed PMID: 26460073.
7: Lassen D, Ennis ZN, Damkier P. First-Trimester Pregnancy Exposure to Venlafaxine or Duloxetine and Risk of Major Congenital Malformations: A Systematic Review. Basic Clin Pharmacol Toxicol. 2015 Oct 5. doi: 10.1111/bcpt.12497. [Epub ahead of print] Review. PubMed PMID: 26435496.
8: Mannheimer B, Haslemo T, Lindh JD, Eliasson E, Molden E. Risperidone and venlafaxine metabolic ratios strongly predict a CYP2D6 poor metabolizing genotype. Ther Drug Monit. 2015 Sep 26. [Epub ahead of print] PubMed PMID: 26418700.
9: Zhan YY, Liang BQ, Wang H, Wang ZH, Weng QH, Dai DP, Cai JP, Hu GX. Effect of CYP2D6 variants on venlafaxine metabolism in vitro. Xenobiotica. 2015 Sep 25:1-6. [Epub ahead of print] PubMed PMID: 26406933.
10: Hussain SA, Alzubaidi FA, Hashem HO. Effects of Gingko biloba extract on tissue distribution of fluoxetine and venlafaxine in rats. J Intercult Ethnopharmacol. 2015 Jul-Sep;4(3):234-8. doi: 10.5455/jice.20150628102732. Epub 2015 Jun 30. PubMed PMID: 26401414; PubMed Central PMCID: PMC4579493.
11: Carminati GG, Gerber F, Darbellay B, Kosel MM, Deriaz N, Chabert J, Fathi M, Bertschy G, Ferrero F, Carminati F. Using venlafaxine to treat behavioral disorders in patients with autism spectrum disorder. Prog Neuropsychopharmacol Biol Psychiatry. 2015 Sep 9;65:85-95. doi: 10.1016/j.pnpbp.2015.09.002. [Epub ahead of print] PubMed PMID: 26361994.
12: Hajhashemi V, Minaiyan M, Banafshe HR, Mesdaghinia A, Abed A. The anti-inflammatory effects of venlafaxine in the rat model of carrageenan-induced paw edema. Iran J Basic Med Sci. 2015 Jul;18(7):654-8. PubMed PMID: 26351555; PubMed Central PMCID: PMC4556757.
13: Doroudgar S, Perry PJ, Lackey GD, Veselova NG, Chuang HM, Albertson TE. An 11-year retrospective review of venlafaxine ingestion in children from the California Poison Control System. Hum Exp Toxicol. 2015 Sep 8. pii: 0960327115604202. [Epub ahead of print] PubMed PMID: 26351291.
14: Hefner G, Shams ME, Unterecker S, Falter T, Hiemke C. Retrospective pilot study for analysis of antidepressant serum concentrations of citalopram and venlafaxine during inflammation. Pharmacopsychiatry. 2015 Sep;48(6):215-8. doi: 10.1055/s-0035-1559666. Epub 2015 Sep 3. PubMed PMID: 26335759.
15: Godoy AL, Rocha A, Souza CD, Lanchote VL. Pharmacokinetics of venlafaxine enantiomers and their metabolites in psoriasis patients. J Clin Pharmacol. 2015 Sep 1. doi: 10.1002/jcph.630. [Epub ahead of print] PubMed PMID: 26331791.
16: Abed A, Hajhashemi V, Banafshe HR, Minaiyan M, Mesdaghinia A. Venlafaxine Attenuates Heat Hyperalgesia Independent of Adenosine or Opioid System in a Rat Model of Peripheral Neuropathy. Iran J Pharm Res. 2015 Summer;14(3):843-50. PubMed PMID: 26330872; PubMed Central PMCID: PMC4518112.
17: Gallagher HC, Gallagher RM, Butler M, Buggy DJ, Henman MC. Venlafaxine for neuropathic pain in adults. Cochrane Database Syst Rev. 2015 Aug 23;8:CD011091. [Epub ahead of print] Review. PubMed PMID: 26298465.
18: Lessing C, Ashton T, Davis P. An Evaluation of Health Service Impacts Consequent to Switching from Brand to Generic Venlafaxine in New Zealand under Conditions of Price Neutrality. Value Health. 2015 Jul;18(5):646-54. doi: 10.1016/j.jval.2015.02.020. Epub 2015 Jul 22. PubMed PMID: 26297093.
19: Hosseini F, Amini F, Yassini Ardekani SM, Shariat N, Nadi M. Double-Blind Randomized Clinical Trial of the Efficacy of Venlafaxine Versus Citalopram in the Treatment of the Acute Phase of Major Depressive Disorder. Iran J Psychiatry Behav Sci. 2015 Jun;9(2):e1041. doi: 10.17795/ijpbs1041. Epub 2015 Jun 1. PubMed PMID: 26286846; PubMed Central PMCID: PMC4539582.
20: Cojutti P, Crapis M, Bassetti M, Hope W, Pea F. Linezolid underexposure in a patient co-treated with venlafaxine. Eur J Clin Pharmacol. 2015 Oct;71(10):1285-6. doi: 10.1007/s00228-015-1922-z. Epub 2015 Aug 8. PubMed PMID: 26253645.

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